(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex
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Overview
Description
N-[p-(Acetylmercuric)phenyl]maleimide is a chemical compound with the molecular formula C12H9HgNO4 and a molecular weight of 431.79 g/mol . This compound is known for its use in the preparation of radioiodinated iodophenyl maleimide as a bifunctional radioimmunoconjugate . It is a pale yellow solid that is sparingly soluble in chloroform and methanol .
Preparation Methods
. The general synthetic route can be summarized as follows:
Formation of Maleanilic Acid: Maleic anhydride reacts with aniline in the presence of ethyl ether to form maleanilic acid.
Cyclization to N-Phenylmaleimide: Maleanilic acid is then cyclized using acetic anhydride and sodium acetate to form N-phenylmaleimide.
Introduction of Mercury Acetate Group: Finally, N-phenylmaleimide is reacted with mercury acetate to form N-[p-(Acetylmercuric)phenyl]maleimide
Chemical Reactions Analysis
N-[p-(Acetylmercuric)phenyl]maleimide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the acetylmercuric group can be replaced by other functional groups.
Oxidation and Reduction: The mercury atom in the compound can undergo oxidation and reduction reactions, leading to different oxidation states of mercury.
Addition Reactions: The maleimide moiety can participate in Diels-Alder reactions, forming adducts with dienes
Common reagents used in these reactions include acetic anhydride, sodium acetate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[p-(Acetylmercuric)phenyl]maleimide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleimide involves its ability to form covalent bonds with biological molecules. The mercury atom can interact with thiol groups in proteins, leading to the formation of stable complexes. This property is exploited in the preparation of radioimmunoconjugates, where the compound is used to label antibodies with radioactive iodine .
Comparison with Similar Compounds
N-[p-(Acetylmercuric)phenyl]maleimide can be compared with other similar compounds such as:
N-Phenylmaleimide: This compound lacks the acetylmercuric group and is commonly used in Diels-Alder reactions.
N-(p-Bromophenyl)maleimide: This compound contains a bromine atom instead of the acetylmercuric group and is used in similar applications.
The uniqueness of N-[p-(Acetylmercuric)phenyl]maleimide lies in its ability to form stable complexes with thiol groups, making it valuable in the preparation of radioimmunoconjugates .
Properties
Molecular Formula |
C12H9HgNO4 |
---|---|
Molecular Weight |
431.80 g/mol |
IUPAC Name |
acetyloxy-[4-(2,5-dioxopyrrol-1-yl)phenyl]mercury |
InChI |
InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
PZXBINKXUADILH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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